![molecular formula C11H16O B063785 Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) CAS No. 188716-53-2](/img/structure/B63785.png)
Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its unique chemical properties. It is a bicyclic ketone that is commonly used as a starting material for the synthesis of various organic compounds.2.1]hept-5-en-2-yl)-(9CI).
科学的研究の応用
Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) has numerous scientific research applications. It is commonly used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances. Additionally, Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
作用機序
The mechanism of action of Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) is not well understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) activity. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) has been found to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce fever and inflammation in rats. Additionally, Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) has been found to have a low toxicity profile, making it a potentially safe candidate for further drug development.
実験室実験の利点と制限
One of the main advantages of using Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) in lab experiments is its ease of synthesis. Additionally, it has been found to have a low toxicity profile, making it a potentially safe candidate for further drug development. However, one of the limitations of using Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are numerous future directions for the scientific research of Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI). One potential direction is the development of new drugs for the treatment of various diseases, such as inflammation and pain. Additionally, further research is needed to fully understand the mechanism of action of Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) and its potential applications in other areas of research, such as agriculture and fragrance production.
合成法
Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) can be synthesized through a variety of methods. One of the most commonly used methods involves the reaction of 2,3-dimethyl-1,3-butadiene with ethyl vinyl ketone in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate. This reaction leads to the formation of Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) as the primary product.
特性
CAS番号 |
188716-53-2 |
|---|---|
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC名 |
1-(2,3-dimethyl-2-bicyclo[2.2.1]hept-5-enyl)ethanone |
InChI |
InChI=1S/C11H16O/c1-7-9-4-5-10(6-9)11(7,3)8(2)12/h4-5,7,9-10H,6H2,1-3H3 |
InChIキー |
DOMKHMJEJLPGQQ-UHFFFAOYSA-N |
SMILES |
CC1C2CC(C1(C)C(=O)C)C=C2 |
正規SMILES |
CC1C2CC(C1(C)C(=O)C)C=C2 |
同義語 |
Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



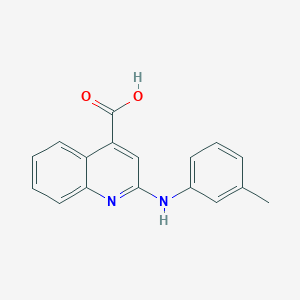
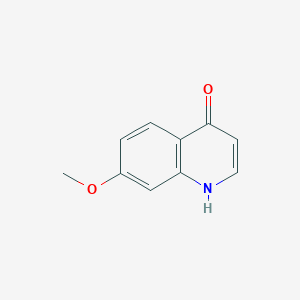
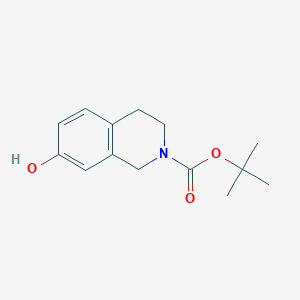
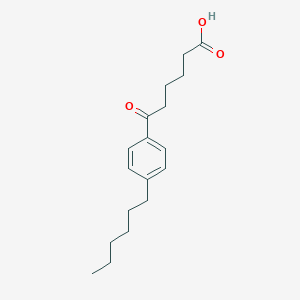
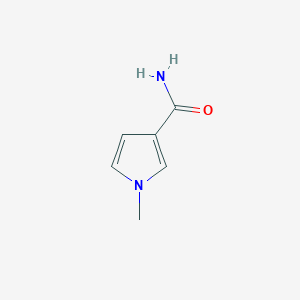
![1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B63721.png)
![5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine](/img/structure/B63722.png)
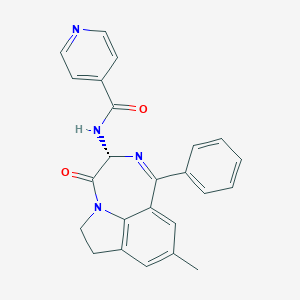
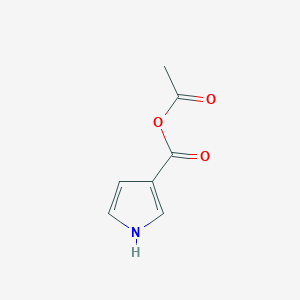
![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)



